molecular formula C18H20ClN5O2 B15103876 N-(2-((2-chlorophenyl)amino)-2-oxoethyl)-4-(pyridin-2-yl)piperazine-1-carboxamide

N-(2-((2-chlorophenyl)amino)-2-oxoethyl)-4-(pyridin-2-yl)piperazine-1-carboxamide

Cat. No.: B15103876
M. Wt: 373.8 g/mol
InChI Key: FUCPOJVSRDTFRM-UHFFFAOYSA-N
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Description

N-(2-((2-Chlorophenyl)amino)-2-oxoethyl)-4-(pyridin-2-yl)piperazine-1-carboxamide is a piperazine-based carboxamide derivative featuring a 2-chlorophenyl group and a pyridin-2-yl substituent. This compound is synthesized via nucleophilic substitution, where N-chloroacetyl aryl amine reacts with a piperazine derivative under reflux conditions in acetone, followed by purification through recrystallization (e.g., ethanol) . Its structure combines a carboxamide linker, a 2-chlorophenyl moiety (imparting lipophilicity), and a pyridinyl-piperazine group (contributing to hydrogen bonding and π-π interactions).

Properties

Molecular Formula

C18H20ClN5O2

Molecular Weight

373.8 g/mol

IUPAC Name

N-[2-(2-chloroanilino)-2-oxoethyl]-4-pyridin-2-ylpiperazine-1-carboxamide

InChI

InChI=1S/C18H20ClN5O2/c19-14-5-1-2-6-15(14)22-17(25)13-21-18(26)24-11-9-23(10-12-24)16-7-3-4-8-20-16/h1-8H,9-13H2,(H,21,26)(H,22,25)

InChI Key

FUCPOJVSRDTFRM-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=CC=N2)C(=O)NCC(=O)NC3=CC=CC=C3Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((2-chlorophenyl)amino)-2-oxoethyl)-4-(pyridin-2-yl)piperazine-1-carboxamide typically involves multiple steps, starting from readily available starting materials. A common synthetic route might include:

    Formation of the piperazine ring: This can be achieved through the reaction of ethylenediamine with a suitable dihalide.

    Introduction of the pyridine ring: This step might involve the reaction of the piperazine derivative with a pyridine-containing reagent under specific conditions.

    Attachment of the chlorophenyl group: This can be done through a nucleophilic substitution reaction.

    Formation of the carboxamide group: This step typically involves the reaction of the intermediate with a carboxylic acid derivative.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This might include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(2-((2-chlorophenyl)amino)-2-oxoethyl)-4-(pyridin-2-yl)piperazine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction might involve the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.

    Substitution: This compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halides, nucleophiles, and electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a corresponding oxide, while reduction could produce a reduced amine derivative.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Potential therapeutic applications, particularly in the development of new drugs.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-((2-chlorophenyl)amino)-2-oxoethyl)-4-(pyridin-2-yl)piperazine-1-carboxamide involves its interaction with specific molecular targets. These might include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Physicochemical Properties

The target compound shares a core piperazine-carboxamide scaffold with multiple analogs, differing in substituents on the aryl ring and the piperazine moiety. Key comparisons include:

Table 1: Structural and Physicochemical Comparison
Compound Name Substituents (Aryl/Piperazine) Yield (%) Melting Point (°C) Key Features
Target Compound 2-Chlorophenyl / Pyridin-2-yl ~60* ~160* High lipophilicity, moderate polarity
N-(2-Oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl)-4-(pyrimidin-2-yl)piperazine-1-carboxamide 3-Trifluoromethylphenyl / Pyrimidin-2-yl N/A N/A Enhanced electron-withdrawing effects (CF₃), pyrimidine for improved solubility
N-{2-[(4-Chlorophenyl)amino]-2-oxoethyl}-4-methylpiperazine-1-carboxamide (4s) 4-Chlorophenyl / Methylpiperazine 62 165 Methylpiperazine increases basicity; higher melting point
N-{2-[(1H-Benzimidazol-2-yl)amino]-2-oxoethyl}-4-(pyridin-2-yl)piperazine-1-carboxamide Benzimidazol-2-yl / Pyridin-2-yl N/A N/A Benzimidazole enhances hydrogen bonding; MW = 379.42 g/mol
4-(2'-Methoxyphenyl)-1-[2'-[N-(2"-pyridinyl)-p-iodobenzamido]ethyl]piperazine (p-MPPI) 2-Methoxyphenyl / p-Iodobenzamido N/A N/A Serotonin-1A antagonist (ID₅₀ = 5 mg/kg for hypothermia)

*Estimated based on analogous derivatives .

Biological Activity

N-(2-((2-chlorophenyl)amino)-2-oxoethyl)-4-(pyridin-2-yl)piperazine-1-carboxamide, a compound with a complex structure, has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure

The compound can be described by its IUPAC name and structural formula:

IUPAC Name: this compound

The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes in the body. It is believed to act as an antagonist or inhibitor in certain pathways, particularly those related to inflammation and cancer cell proliferation.

1. Anticancer Activity

Research has indicated that compounds with similar piperazine structures exhibit significant anticancer properties. For instance, a study highlighted that benzimidazole derivatives containing piperazine showed enhanced antineoplastic activity against various cancer cell lines due to their ability to interfere with tubulin dynamics . The specific compound under review may share similar mechanisms, potentially inducing apoptosis in cancer cells.

2. Anti-inflammatory Properties

The compound's structure suggests potential anti-inflammatory activity. Compounds with piperazine moieties have been shown to inhibit pro-inflammatory cytokines in various models, which could be relevant for conditions such as arthritis or inflammatory bowel disease. A related study demonstrated that certain p38 MAP kinase inhibitors exhibited robust efficacy in reducing inflammation in animal models .

Table 1: Summary of Biological Activities

Activity TypeRelated StudiesKey Findings
Anticancer Induces apoptosis in cancer cell lines
Anti-inflammatory Inhibits pro-inflammatory cytokines
Receptor Interaction Potential antagonist at specific receptor sites

Case Study: Anticancer Efficacy

In a preclinical study, a derivative of the compound was tested for its efficacy against human cancer xenografts in nude mice. The results indicated significant tumor growth delay compared to control groups, supporting its potential as an effective anticancer agent .

Case Study: Anti-inflammatory Effects

Another research effort focused on the anti-inflammatory properties of similar compounds. It was found that these compounds could significantly reduce the production of TNF-alpha in LPS-stimulated macrophages, suggesting a pathway through which the compound may exert its effects .

Pharmacokinetics and Bioavailability

The pharmacokinetic profile of compounds similar to this compound indicates high oral bioavailability and favorable metabolic stability. Studies have shown that modifications to the piperazine ring can enhance solubility and absorption rates, which are crucial for therapeutic efficacy .

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